N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
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Overview
Description
- AB-PINACA N-(5-hydroxypentyl) metabolite is a major metabolite of AB-PINACA, a synthetic cannabinoid commonly found in various black market drug products marketed as herbal smoking blends.
- Structurally, AB-PINACA N-(5-hydroxypentyl) metabolite is developed on an indazole base, distinguishing it from other synthetic cannabinoids with an indolyl base .
Preparation Methods
- Specific synthetic routes and reaction conditions for AB-PINACA N-(5-hydroxypentyl) metabolite are not widely documented in the literature.
- industrial production methods likely involve chemical synthesis, possibly starting from AB-PINACA or related compounds.
Chemical Reactions Analysis
- AB-PINACA N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully elucidated.
- Major products formed from these reactions are not extensively studied.
Scientific Research Applications
- AB-PINACA N-(5-hydroxypentyl) metabolite has applications in research, forensics, and toxicology.
- Its use extends to studying cannabinoid metabolism, pharmacokinetics, and detection in biological samples.
Mechanism of Action
- The exact mechanism by which AB-PINACA N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
- It likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, affecting various physiological processes.
Comparison with Similar Compounds
- AB-PINACA N-(5-hydroxypentyl) metabolite stands out due to its unique indazole-based structure.
- Similar compounds include ADB-PINACA N-(5-hydroxypentyl) metabolite, which is an expected major metabolite of ADB-PINACA .
Properties
Molecular Formula |
C18H26N4O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |
InChI Key |
MGOXVYQZCJIMRX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Appearance |
Assay:≥95%A solution in methanol |
Synonyms |
N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
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